3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound. It is a hybrid molecule consisting of benzothiazole and piperazine moieties, which are known for their significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves a multi-step procedureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction rate and yield.
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and piperazine derivatives. These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. For example:
Benzothiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Piperazine Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, antipsychotic, and anti-HIV-1 activities.
The uniqueness of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its hybrid structure, which combines the beneficial properties of both benzothiazole and piperazine moieties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H22N6O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O2S/c1-3-19-16-12-13(2)20-18(21-16)24-10-8-23(9-11-24)17-14-6-4-5-7-15(14)27(25,26)22-17/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) |
InChI Key |
FVZYESOFLKUXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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